2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-
Overview
Description
1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O. It is a monoterpene alcohol, characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group. This compound is known for its presence in essential oils and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexene with propene under suitable conditions to form 1-methyl-4-(propan-2-yl)cyclohexene. This intermediate is then subjected to hydroboration-oxidation to yield the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol often involves the use of catalytic hydrogenation and oxidation processes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexenes
Scientific Research Applications
1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- p-Menth-2-en-1-ol
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-
Comparison: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a methyl and an isopropyl group on the cyclohexene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohex-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXYHAXVIZHGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C=C1)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865512 | |
Record name | 2-Menthen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-62-5, 29803-81-4 | |
Record name | p-Menth-2-en-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, (1R,4S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Menthen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(isopropyl)-1-methylcyclohex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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